Octadecyl methacrylate

Description

Significance and Research Trends of OMA in Polymer Science

The significance of Octadecyl methacrylate (B99206) in polymer science lies in its ability to introduce long alkyl side chains into polymer backbones. This feature is instrumental in modifying the physical and chemical properties of the resulting polymers. For instance, the incorporation of OMA can enhance hydrophobicity, improve flexibility, and influence the material's response to temperature. guidechem.comazom.com

Current research is actively exploring the use of OMA in several advanced applications:

Pour Point Depressants: OMA-based polymers are synthesized to improve the flow of waxy crude oil at low temperatures. acs.org

Smart Coatings: Thermally responsive polymer brushes made from poly(octadecyl methacrylate) (P18MA) can switch between hydrophobic and hydrophilic states, offering potential in self-cleaning surfaces and microfluidics. azom.com

Controlled Polymerization Techniques: Researchers are employing techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) to synthesize well-defined OMA-containing polymers with controlled molecular weights and narrow molecular weight distributions. acs.org

Solid-State Polymerization: Studies have shown that OMA can undergo rapid photopolymerization in its solid, crystalline state, which presents unique opportunities for creating highly ordered polymer structures. rsc.orgrsc.org

Copolymers: OMA is copolymerized with other monomers, such as acrylic acid and glycidyl (B131873) methacrylate, to create amphiphilic polymers with self-organizing properties and functional materials for various applications. core.ac.uktandfonline.com

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to present scientifically accurate information on its properties, synthesis, polymerization, and applications in advanced materials science, based on the structured outline provided. The content will detail research findings and include data tables for clarity.

Properties of this compound

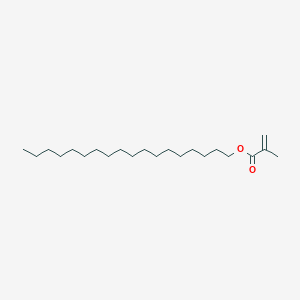

This compound is an organic compound with the chemical formula C22H42O2. cymitquimica.com It is also referred to as stearyl methacrylate. guidechem.com

| Property | Value |

| CAS Number | 32360-05-7 |

| Molecular Weight | 338.57 g/mol |

| Appearance | White waxy solid |

| Melting Point | 21.4 °C |

| Boiling Point | 414 °C |

| Density | 0.86 g/cm³ (at 25 °C) |

| Water Solubility | Insoluble |

| Synonyms | Stearyl methacrylate, 2-Propenoic acid, 2-methyl-, octadecyl ester |

Table compiled from sources. chemicalbook.commade-in-china.com

Synthesis and Polymerization of this compound

Synthesis of this compound

This compound is commonly synthesized through the esterification of methacrylic acid with octadecyl alcohol. iosrjournals.org Another method involves the transesterification of methyl methacrylate with octadecyl alcohol. researchgate.net These reactions are typically carried out in the presence of an acid catalyst, such as sulfuric acid, and an inhibitor like hydroquinone (B1673460) to prevent premature polymerization. iosrjournals.orgresearchgate.net

Polymerization of this compound

Poly(this compound) (POMA) and its copolymers can be synthesized through various polymerization techniques:

Free-Radical Polymerization: This is a common method where OMA is polymerized using an initiator like 2,2'-azobisisobutyronitrile (AIBN) in a solvent such as toluene (B28343). iosrjournals.org

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are used to produce POMA with controlled molecular weights and narrow molecular weight distributions (polydispersity index between 1.19–1.35), which is significantly lower than conventional radical polymerization (PDI > 2). acs.org

Photopolymerization: OMA can be polymerized rapidly in the solid state through photopolymerization. rsc.orgrsc.org This method can lead to unique polymerization kinetics and molecular weight distributions. rsc.org Studies have shown that the polymerization rate and double bond conversion are significantly higher in the solid state at lower temperatures compared to the liquid state at higher temperatures. rsc.orgrsc.org

Applications of this compound in Advanced Materials

The unique properties of OMA and its polymers make them suitable for a variety of advanced material applications.

Drug Delivery Systems

Polymers derived from OMA are being explored for their potential in drug delivery systems. The hydrophobic nature of the long octadecyl side chains can be utilized to encapsulate and control the release of therapeutic agents. azom.comcd-bioparticles.net

Coatings and Adhesives

OMA is a key monomer in the formulation of coatings and adhesives. guidechem.com Its incorporation into polymer resins enhances durability, abrasion resistance, and water resistance. made-in-china.com In adhesives, it can improve viscosity and adhesion to various substrates, including difficult-to-bond composite surfaces. made-in-china.comgoogleapis.com

Dental Materials

In the field of dental materials, OMA and its derivatives are being investigated for use in dental composites. mdpi.comgoogle.com The addition of OMA-based polymers can modify the properties of the composite material. mdpi.com

Lubricants

Copolymers containing OMA are widely used as additives in lubricating oils. They function as pour point depressants, improving the flow of oil at low temperatures, and as viscosity index improvers, maintaining stable viscosity over a wide temperature range. iosrjournals.orgmade-in-china.comnbu.ac.in

Structure

2D Structure

Properties

IUPAC Name |

octadecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZGPNHSPWNGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25639-21-8 | |

| Record name | Poly(octadecyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25639-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6027975 | |

| Record name | Stearyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32360-05-7 | |

| Record name | Stearyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32360-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032360057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A41KA91Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Monomer Synthesis and Purification Methodologies for Octadecyl Methacrylate

Esterification Pathways for OMA Synthesis

The most common and industrially significant method for producing octadecyl methacrylate (B99206) is through the transesterification of a shorter-chain methacrylate ester with octadecanol. This process involves the exchange of the alcohol group of the ester with the long-chain octadecyl group.

Esterification of Methyl Methacrylate (MMA) with Octadecanol

The synthesis of OMA is frequently achieved by the esterification reaction between methyl methacrylate (MMA) and octadecanol (also known as stearyl alcohol). researchgate.netiosrjournals.org In this reversible reaction, MMA reacts with octadecanol to form octadecyl methacrylate and methanol (B129727) as a by-product. To drive the chemical equilibrium towards the formation of the desired product, the methanol is typically removed from the reaction mixture as it is formed. google.comchemicalbook.com

The reaction is generally conducted at elevated temperatures, often with an excess of MMA. researchgate.netgoogle.com For instance, one established method involves heating octadecanol and MMA at a 1:2 molar ratio to 90°C for approximately 18 hours. iosrjournals.org Another approach uses a higher molar ratio of MMA to octadecanol (3:1) and conducts the reaction at temperatures between 99°C and 129°C for about 4 to 4.5 hours. chemicalbook.com

Table 1: Reaction Conditions for OMA Synthesis via Transesterification

| Reactants | Molar Ratio (Octadecanol:MMA) | Temperature | Reaction Time | Source(s) |

| Octadecanol, Methyl Methacrylate | 1:2 | 90°C | 18 h | iosrjournals.org |

| Stearyl Alcohol, Methyl Methacrylate | 1:3 | 99°C - 129°C | 4-4.5 h | chemicalbook.com |

| High M.W. Alcohol, Methyl Methacrylate | 1:2 | - | - | google.com |

Role of Catalysts and Inhibitors in OMA Synthesis

To achieve practical reaction rates, the transesterification process requires the use of a catalyst. A variety of both acidic and organometallic catalysts have been proven effective. Similarly, to prevent the unwanted polymerization of the methacrylate monomer at the high temperatures required for synthesis, polymerization inhibitors are essential.

Catalysts: Acid catalysts such as sulfuric acid and p-toluene sulfonic acid are commonly employed to accelerate the reaction. researchgate.netiosrjournals.orggoogle.com For example, sulfuric acid can be used at a concentration of 0.5 mol% relative to the reactants. iosrjournals.org Organometallic catalysts, including titanates like tetramethyl titanate and lithium-based compounds such as lithium hydroxide (B78521) or lithium carbonate, are also effective. chemicalbook.comgoogle.com The choice of catalyst can influence reaction conditions and the final purity of the product.

Table 2: Catalysts Used in OMA Synthesis

| Catalyst | Type | Source(s) |

| Sulfuric Acid | Acid | researchgate.netiosrjournals.org |

| p-Toluene Sulfonic Acid | Acid | google.com |

| Tetramethyl Titanate | Organometallic | chemicalbook.com |

| Lithium Hydroxide / Carbonate | Metallic Salt | google.com |

| Sodium Borohydride | Reducing Agent | google.com |

Inhibitors: Inhibitors are crucial for preventing the free-radical polymerization of both the MMA reactant and the OMA product during the heated reaction. Hydroquinone (B1673460) is a classic inhibitor used in this process. researchgate.netiosrjournals.orggoogle.com Other compounds, such as 4-acetylamino-2,2,6,6-tetramethyl-1-piperidinoxy and diethylhydroxylamine, also serve as effective polymerization inhibitors during the synthesis. chemicalbook.comgoogle.com The inhibitor is added in small quantities, for example, 3 wt% compared with MMA for hydroquinone. iosrjournals.org

Table 3: Polymerization Inhibitors for OMA Synthesis

| Inhibitor | Chemical Class | Source(s) |

| Hydroquinone | Phenolic | researchgate.netiosrjournals.orggoogle.com |

| Diethylhydroxylamine | Hydroxylamine | google.com |

| 4-acetylamino-2,2,6,6-tetramethyl-1-piperidinoxy | Hindered Amino Ether | chemicalbook.com |

Purification Techniques for OMA Monomer

Following the synthesis, the crude product is a mixture containing the desired OMA monomer, unreacted starting materials (octadecanol and MMA), the catalyst, the inhibitor, and potential by-products. A multi-step purification process is therefore necessary to isolate the pure OMA monomer.

Distillation of Reaction Sub-products

Table 4: Distillation in OMA Purification

| Substance Removed | Method | Purpose | Source(s) |

| Methanol / Methyl Methacrylate Azeotrope | Fractional Distillation | Drive reaction equilibrium | chemicalbook.com |

| Unreacted Methyl Methacrylate | Vacuum Distillation | Product purification | iosrjournals.org |

| Methanol | Distillation | Drive reaction equilibrium | google.com |

Recrystallization Methods for Impurity Removal

Recrystallization is a powerful technique for purifying solid compounds like OMA from non-volatile and insoluble impurities. tcu.eduumass.edu The principle relies on the differences in solubility between the desired compound and the impurities in a selected solvent. libretexts.orgmt.com

After the volatile components are removed by distillation, the crude OMA product can be purified by dissolving it in a suitable hot solvent and allowing it to cool. As the solution cools, the solubility of OMA decreases, causing it to crystallize out in a pure form, while impurities such as unreacted octadecanol and the inhibitor remain dissolved in the solvent. researchgate.netiosrjournals.org Methanol is commonly used as a solvent for this purpose; the crude product is poured into an excess of methanol, causing the OMA to precipitate, which can then be collected by filtration. researchgate.netiosrjournals.org In some procedures, washing steps with aqueous solutions, such as sodium hydroxide or ammonia, are used to remove acidic catalysts and other residual impurities before the final purification. google.comcmu.edu

Table 5: Purification Methods for OMA Monomer

| Purification Step | Reagent/Solvent | Impurities Removed | Source(s) |

| Precipitation/Recrystallization | Methanol | Unreacted octadecanol, hydroquinone | researchgate.netiosrjournals.org |

| Washing | Aqueous Ammonia | Low M.W. polymer, acidic catalyst | google.com |

| Washing | Hexane, NaOH solution | - | cmu.edu |

Free Radical Polymerization of OMA

Free radical polymerization is a common and robust method for synthesizing polymers from vinyl monomers like this compound. The process involves three main stages: initiation, propagation, and termination acs.org. This method is widely used due to its tolerance of various functional groups and less stringent reaction conditions compared to other polymerization techniques.

Initiation Mechanisms and Initiator Selection (e.g., AIBN)

The initiation of free radical polymerization requires a source of free radicals. Azo compounds, such as 2,2′-azobisisobutyronitrile (AIBN), are frequently selected as thermal initiators for the polymerization of methacrylates, including OMA tandfonline.com.

The initiation mechanism for AIBN involves its thermal decomposition. When heated, AIBN undergoes homolytic cleavage, eliminating a molecule of nitrogen gas and generating two 2-cyanoprop-2-yl radicals ump.edu.my. This decomposition is favored by the increase in entropy from the release of stable nitrogen gas ump.edu.my. These resulting radicals are responsible for initiating the polymerization process by attacking the double bond of an OMA monomer molecule ump.edu.my.

The choice of AIBN is advantageous because its rate of decomposition is not significantly affected by the presence of different solvents or additives, allowing for more predictable and controlled initiation ump.edu.my. It is typically used in a temperature range of 50-70 °C ump.edu.my. Studies have successfully demonstrated the homopolymerization of OMA and its copolymerization with other monomers like glycidyl (B131873) methacrylate (GMA) using AIBN as the initiator in toluene (B28343) at 70 °C tandfonline.com.

Effect of Reaction Parameters on Polymerization Rate and Molecular Weight

The rate of polymerization and the molecular weight of the resulting poly(this compound) are significantly influenced by key reaction parameters, including initiator concentration, monomer concentration, and temperature.

Initiator Concentration : The concentration of the initiator directly affects both the polymerization rate and the final molecular weight. A higher initiator concentration leads to a greater number of radicals, which in turn increases the rate of polymerization nih.govresearchgate.net. However, this also results in a higher frequency of termination reactions, leading to the formation of shorter polymer chains and thus a lower average molecular weight researchgate.net. Conversely, a lower initiator concentration will decrease the polymerization rate but yield polymers with a higher molecular weight.

Temperature : Temperature plays a crucial role as it affects the rate of initiator decomposition and the propagation rate constant. Increasing the reaction temperature accelerates the decomposition of the thermal initiator (like AIBN), leading to a higher concentration of radicals and a faster initial polymerization rate stackexchange.com. However, excessively high temperatures can also increase the rate of termination and other side reactions, which may lead to lower final monomer conversion as the initiator is consumed too rapidly stackexchange.com. For methacrylates, high temperatures can also promote depropagation reactions researchgate.net. Systematic studies on the RAFT polymerization of OMA have investigated the influence of polymerization temperature on the polymer properties researchgate.net.

The following table summarizes the general effects of these parameters on the free radical polymerization of methacrylates.

| Reaction Parameter | Effect on Polymerization Rate | Effect on Molecular Weight |

| ↑ Initiator Concentration | Increases | Decreases |

| ↑ Temperature | Increases | Can decrease (due to faster initiation and termination) |

| ↑ Monomer Concentration | Increases | Increases |

Solvent Effects in Free Radical Polymerization

The choice of solvent can influence the kinetics and outcome of free radical polymerization, although in many cases, the effects are minor flinders.edu.au. Solvents can affect the reaction by influencing the solubility of the monomer and polymer, modifying the reactivity of the propagating radicals, and through chain transfer reactions to the solvent molecules acs.orgflinders.edu.au.

For methacrylate polymerizations, solvent polarity and the potential for hydrogen bonding can be significant ugent.bersc.org. For instance, studies on methyl methacrylate (MMA) have shown that solvents capable of hydrogen bonding, such as certain alcohols, can influence the tacticity (stereochemistry) of the resulting polymer chain by interacting with the monomer and the growing radical species ugent.be. While OMA lacks a group that can donate a hydrogen bond, the ester group can act as a hydrogen bond acceptor.

In the case of OMA, which is a hydrophobic monomer, nonpolar or moderately polar solvents are typically used. Toluene is a commonly reported solvent for the free radical polymerization of OMA tandfonline.com. The use of different solvents, such as n-butanol, toluene, and DMF, has been shown to affect copolymer composition and propagation kinetics for various methacrylate systems acs.org. Chain transfer to the solvent can also occur, which would terminate a growing chain and initiate a new one, thereby reducing the molecular weight of the polymer. The extent of chain transfer depends on the specific solvent's chain transfer constant.

Controlled/Living Radical Polymerization (CRP) of OMA

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight distribution and polymer architecture, controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination reactions. This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers sigmaaldrich.com. One of the most versatile CRP methods is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a powerful technique that confers living characteristics on a radical polymerization by using a thiocarbonylthio compound as a chain transfer agent (CTA), often referred to as a RAFT agent researchgate.netsigmaaldrich.com. The process provides excellent control over the polymerization of a wide variety of monomers, including methacrylates like OMA researchgate.netacs.org. RAFT polymerization of OMA has been successfully employed to synthesize well-defined POMA, resulting in polymers with narrow molecular weight distributions (PDI values of 1.19–1.35) compared to conventional radical polymerization (PDI > 2) acs.org.

The core of the RAFT mechanism is a degenerative chain transfer process where growing polymer chains are reversibly transferred between active and dormant states via the RAFT agent youtube.com. The process consists of a pre-equilibrium and a main equilibrium. A radical initiator (like AIBN) is still required to generate radicals. A propagating radical (Pn•) adds to the RAFT agent (ZC(=S)SR), forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical (Pn•) or a new radical (R•) derived from the RAFT agent, which then initiates a new polymer chain. The thiocarbonylthio group (-C(=S)S-) is transferred to the dormant polymer chain (P-S-C(=S)Z). This rapid exchange between a small number of active propagating chains and a large number of dormant chains ensures that all chains have a similar probability of growing, leading to a low PDI youtube.com.

The selection of the RAFT agent is critical for achieving a controlled polymerization and depends heavily on the type of monomer being polymerized nih.gov. The effectiveness of a RAFT agent is determined by its Z and R groups:

The Z group modifies the reactivity of the C=S double bond and the stability of the intermediate radical. For more activated monomers like methacrylates, dithiobenzoates and trithiocarbonates are effective Z groups nih.gov.

The R group must be a good homolytic leaving group and capable of re-initiating polymerization youtube.com.

For the polymerization of OMA, specific RAFT agents have been successfully used. For instance, 2-cyano-2-propyl benzodithioate (CPB) has been employed as the RAFT agent in the dispersion copolymerization of OMA with glycidyl methacrylate tandfonline.com. The choice of a suitable RAFT agent ensures that the rates of addition and fragmentation are optimized for the specific monomer, leading to a well-controlled polymerization process.

Influence of RAFT Agent Concentration on Molecular Weight Distribution

The concentration of the RAFT agent is a crucial parameter in controlling the molecular weight distribution (polydispersity index, PDI) of the resulting polymer. Generally, a higher concentration of the RAFT agent leads to a more controlled polymerization and a narrower molecular weight distribution. Conversely, as the concentration of the RAFT agent decreases, the control over the polymerization lessens, resulting in a broader molecular weight distribution and an increase in the PDI. This is because a lower concentration of the CTA leads to a higher concentration of propagating radicals, increasing the likelihood of termination reactions which broaden the molecular weight distribution.

While specific data for the homopolymerization of this compound is limited, studies on other methacrylate monomers, such as methyl methacrylate (MMA), illustrate this principle effectively. As the molar ratio of monomer to RAFT agent is increased (effectively decreasing the relative RAFT agent concentration), the PDI of the resulting poly(methyl methacrylate) (PMMA) increases.

Table 1: Influence of RAFT Agent Concentration on the Molecular Weight Distribution of Poly(methyl methacrylate) Data is illustrative for methyl methacrylate and provides a general trend expected for this compound.

| Molar Ratio (Monomer:RAFT Agent) | Polydispersity Index (PDI) |

| 100:1 | 1.15 |

| 200:1 | 1.25 |

| 500:1 | 1.40 |

| 1000:1 | 1.60 |

Impact of Monomer and Initiator Concentration on RAFT Kinetics

The kinetics of RAFT polymerization are significantly influenced by the concentrations of both the monomer and the initiator. The rate of polymerization is directly proportional to the concentration of the monomer. A higher monomer concentration leads to a faster polymerization rate as the frequency of monomer addition to the propagating polymer chains increases.

The initiator concentration also plays a key role in the polymerization kinetics. An increase in the initiator concentration results in a higher concentration of primary radicals, which in turn leads to a higher concentration of propagating radicals and a faster rate of polymerization. However, an excessively high initiator concentration can lead to a higher rate of termination reactions, which can compromise the "living" character of the polymerization and broaden the molecular weight distribution. Therefore, the ratio of initiator to RAFT agent must be carefully controlled to achieve both a reasonable polymerization rate and good control over the polymer architecture.

Studies on the RAFT polymerization of other methacrylates, such as α-methylbenzyl methacrylate, have shown that the polymerization follows first-order kinetics with respect to the monomer concentration. It has also been observed that increasing the initiator concentration leads to a higher conversion at a given time, confirming the direct relationship between initiator concentration and polymerization rate.

Atom Transfer Radical Polymerization (ATRP) and Surface-Initiated ATRP (SI-ATRP) of OMA

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate propagating polymer chains. This method allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

Surface-Initiated ATRP (SI-ATRP) is a modification of ATRP where the initiating sites are immobilized on a surface. This technique is particularly useful for the synthesis of polymer brushes, which are dense arrays of polymer chains grafted to a substrate.

Mechanisms and Applications in Polymer Brush Synthesis

In SI-ATRP, a substrate is first functionalized with an initiator, typically an alkyl halide. The substrate is then immersed in a solution containing the monomer, a transition metal complex (e.g., Cu(I)Br), and a ligand. The Cu(I) complex activates the surface-bound initiators by abstracting a halogen atom, generating a radical that initiates the polymerization of the monomer. The resulting propagating polymer chain is then reversibly deactivated by the oxidized metal complex (e.g., Cu(II)Br₂). This reversible activation-deactivation cycle allows for the controlled growth of polymer chains from the surface, leading to the formation of a dense polymer brush.

Polymer brushes synthesized from OMA via SI-ATRP would possess a hydrophobic surface due to the long octadecyl side chains. Such surfaces could have applications in areas such as lubrication, anti-fouling coatings, and as platforms for controlled protein adsorption. While specific examples of SI-ATRP of OMA are not abundant in the literature, the principles have been widely demonstrated for other methacrylates, such as methyl methacrylate, on various substrates like silica (B1680970) and graphene oxide nih.gov.

Concurrent ATRP-RAFT Techniques for OMA Polymerization

Concurrent ATRP-RAFT polymerization is a hybrid technique that combines the features of both ATRP and RAFT to achieve enhanced control over the polymerization process. In this approach, a dithioester or trithiocarbonate (B1256668) compound that can act as both a RAFT agent and an ATRP initiator is used. The transition metal catalyst from the ATRP system is employed to generate radicals, while the RAFT agent controls the chain growth through the reversible addition-fragmentation mechanism.

This dual-control system can offer several advantages, including the potential for synthesizing complex polymer architectures with high precision. For instance, this technique has been successfully applied to the polymerization of methyl acrylate (B77674), demonstrating excellent control over molecular weight and dispersity acs.org. While the application of concurrent ATRP-RAFT to this compound has not been extensively reported, the principles of this technique suggest that it could be a viable method for the controlled synthesis of poly(this compound) with unique properties. The synergy between the two control mechanisms could potentially lead to polymers with very low polydispersity and high end-group fidelity.

Solid-State Polymerization of OMA

Solid-state polymerization involves the polymerization of a monomer in its crystalline state. This technique can offer unique advantages, such as the potential for producing highly stereoregular polymers and minimizing the use of solvents.

Kinetics and Conversion in Crystalline State

The solid-state photopolymerization of this compound exhibits unique and significantly improved polymerization kinetics compared to its polymerization in the liquid state researchgate.net. In the crystalline state, the OMA molecules are arranged in a hexagonal packing of the long alkyl chains, which pre-organizes the methacrylate double bonds in a structure that facilitates rapid propagation with minimal activation energy researchgate.net.

This pre-organization of monomer units in the crystal lattice leads to a much higher polymerization rate and conversion in the solid state compared to the liquid state at higher temperatures researchgate.net. Real-time FTIR and DSC analyses have shown that the polymerization can proceed in the solid state without disrupting the crystalline packing of the alkyl chains researchgate.net. This indicates that the polymerization occurs topochemically, with the polymer chain growing within the crystal lattice of the monomer.

The molecular weight distributions of polymers synthesized via solid-state photopolymerization are also significantly narrower than those obtained in the liquid state. Interestingly, the molecular weight distribution of the resulting poly(this compound) is found to be independent of reaction conditions such as photoinitiator concentration, irradiation wavelength, and light intensity researchgate.net.

Table 2: Comparison of Polymerization Characteristics of this compound in Solid vs. Liquid State Qualitative data based on research findings.

| Characteristic | Solid State (Crystalline) | Liquid State |

| Polymerization Rate | Significantly Higher | Lower |

| Double Bond Conversion | Significantly Higher | Lower |

| Molecular Weight Distribution | Narrow | Broad |

| Dependence on Initiator Conc. | Independent | Dependent |

Polymerization Mechanisms and Kinetics of Octadecyl Methacrylate

Solid-State Photopolymerization

The temperature at which solid-state photopolymerization of octadecyl methacrylate (B99206) occurs has a profound and somewhat counterintuitive influence on the reaction kinetics and the final double bond conversion. researchgate.netrsc.org Unlike many polymerization processes where higher temperatures uniformly lead to faster rates and higher conversions, octadecyl methacrylate exhibits unique behavior due to its crystalline structure in the solid state.

Research demonstrates that the photopolymerization of this compound in its solid, crystalline state—at lower temperatures such as 5°C and 15°C—results in significantly improved polymerization kinetics and a higher degree of double bond conversion compared to its performance in the liquid state at higher temperatures of 25°C and 35°C. researchgate.netrsc.org This enhanced reactivity in the solid phase is a notable exception to the general rule that mobility restrictions in solids lead to poor polymerization kinetics. researchgate.netrsc.orgnih.gov

The superior performance in the crystalline state is attributed to the specific arrangement of the monomer molecules. researchgate.netrsc.org Analyses using DSC, XRD, and real-time FTIR have shown that the crystallization process organizes the methacrylic double bonds into a structure that facilitates rapid and minimally activated propagation. researchgate.netrsc.org This favorable alignment of reactive groups, coupled with suppressed bimolecular termination due to reduced mobility of polymer chains, leads to a more efficient polymerization process. rsc.org In fact, the polymerization rate of crystalline this compound has been found to be considerably higher than that of some liquid dimethacrylates. researchgate.netrsc.org

However, within the solid state itself, temperature still plays a role in influencing monomer mobility. As the temperature is decreased from 15°C to 5°C, the conversion rate shows a decline, which is ascribed to the reduction in monomer mobility at the lower temperature. rsc.org Despite this, the polymerization kinetics at these lower, solid-state temperatures remain superior to those observed in the liquid state at higher temperatures. rsc.org

In a broader temperature range, studies on similar systems have shown that the maximum rate of photopolymerization can increase significantly with rising isothermal cure temperatures, for instance, from -30 to 90 °C. researchgate.net This general trend is often due to faster propagation and greater initiator efficiency at higher temperatures, though this is counterbalanced by an increased termination rate. researchgate.net For this compound specifically, the key finding remains the enhanced kinetics in the ordered solid state compared to the disordered liquid state. researchgate.netrsc.org

The following table summarizes the comparative performance of this compound polymerization at different temperatures, highlighting the distinction between its solid and liquid phases.

| Temperature (°C) | Monomer State | Polymerization Rate | Double Bond Conversion |

| 5 | Solid | Higher than liquid state | Higher than liquid state |

| 15 | Solid | Higher than liquid state | Higher than liquid state |

| 25 | Liquid | Lower than solid state | Lower than solid state |

| 35 | Liquid | Lower than solid state | Lower than solid state |

Copolymerization Strategies Involving Octadecyl Methacrylate

Statistical Copolymerization of OMA with Other Monomers

Statistical copolymerization represents a common and effective method to tailor the properties of polymers by randomly incorporating different monomer units along the polymer chain. The following subsections detail the statistical copolymerization of OMA with several key monomers.

The copolymerization of octadecyl methacrylate (B99206) with methyl methacrylate (MMA) has been explored for applications such as viscosity index improvers. Free radical polymerization is a common method for synthesizing these copolymers. The resulting polymer's properties are influenced by the molecular weight and the ratio of the comonomers. For instance, an increase in the molecular weight of OMA-co-MMA copolymers has been shown to improve the viscosity index of lubricating oils ijcce.ac.ir.

Table 1: Synthesis and Properties of OMA-co-MMA Copolymers

| Copolymer Composition (molar ratio) | Synthesis Method | Molecular Weight ( g/mol ) | Viscosity Index Improvement |

|---|---|---|---|

| ODA:MMA (various) | Atom Transfer Radical Polymerization | 6,200 - 27,300 | Effective stabilizers for non-aqueous dispersion polymerization researchgate.net |

Note: ODA (octadecyl acrylate) is structurally similar to OMA and its copolymerization data is often relevant.

Table 2: Characteristics of OMA-co-BMA Copolymers

| Copolymer ID | Comonomer Ratio | Molecular Weight ( g/mol ) | Viscosity Index |

|---|

The statistical copolymerization of octadecyl methacrylate and acrylic acid (AA) yields amphiphilic polymers. These copolymers, with both hydrophobic OMA segments and hydrophilic AA segments, can exhibit unique solution properties. The behavior of these copolymers in solution is highly dependent on their composition. For example, a copolymer with 83 mol% OMA and 17 mol% AA behaves as an ionomer, forming collapsed-coil structures in tetrahydrofuran (B95107) (THF) core.ac.ukresearchgate.net. In contrast, copolymers with a high proportion of acrylic acid (73 mol% and above) tend to form random-coil structures in the same solvent core.ac.ukresearchgate.net.

These copolymers have been synthesized with molecular weights ranging from 2.35 to 4.70 x 10^4 g/mol core.ac.ukresearchgate.net. The synthesis involves the statistical distribution of OMA and AA units, leading to materials that can be classified from ionomers to hydrophobically modified polyelectrolytes depending on the monomer ratio researchgate.net.

Table 3: Solution Behavior of OMA-co-AA Copolymers in THF

| OMA (mol%) | AA (mol%) | Solution Structure |

|---|---|---|

| 83 | 17 | Collapsed-coil/aggregated core.ac.ukresearchgate.net |

| 45 | 55 | - |

| 27 | 73 | Random-coil core.ac.ukresearchgate.net |

Copolymers of this compound and glycidyl (B131873) methacrylate (GMA) have been synthesized using techniques such as dispersion copolymerization and reversible addition-fragmentation chain transfer (RAFT) mediated dispersion copolymerization tandfonline.comresearchgate.net. These copolymers contain both the hydrophobic octadecyl groups from OMA and reactive epoxy groups from GMA tandfonline.com.

The reactivity ratios for the copolymerization of GMA and octadecyl acrylate (B77674) (a closely related monomer) have been determined, showing a higher reactivity for the GMA monomer tandfonline.comresearchgate.net. This suggests that GMA is consumed at a higher rate during the polymerization process. The thermal properties of these copolymers are also influenced by their composition. An increase in GMA content leads to a higher glass transition temperature (Tg) but a lower melting temperature (Tm) of the octadecyl side chains tandfonline.com.

The synthesis of uniform poly(GMA-co-OMA) particles has been achieved through dispersion copolymerization, with particle sizes ranging from 1.0 to 15 µm researchgate.net. The stability and size of these particles are affected by the molar ratio of GMA to OMA and the reaction temperature researchgate.netresearchgate.net.

Table 4: Reactivity Ratios and Thermal Properties of GMA-ODA Copolymers

| Parameter | Value | Method/Condition |

|---|---|---|

| rGMA | 1.29 | Fineman-Ross tandfonline.comresearchgate.net |

| rODA | 0.68 | Fineman-Ross tandfonline.comresearchgate.net |

| Tg | Increases with GMA content | DSC tandfonline.com |

The copolymerization of this compound with styrene (B11656) (Sty) has been carried out in toluene (B28343) solution using a free-radical initiator srce.hrresearchgate.net. The reactivity ratios for this system were found to be rSty = 0.58 and rODMA = 0.45, indicating a tendency towards an ideal copolymerization reaction srce.hrresearchgate.net. The thermal stability of the resulting copolymers increases with a higher styrene content srce.hrresearchgate.net. However, the initial polymerization rate, molecular weights, and intrinsic viscosities of the copolymers decrease as the fraction of styrene in the monomer feed increases researchgate.net.

Table 5: Reactivity Ratios for Sty-ODMA Copolymerization

| Monomer 1 | Monomer 2 | r1 | r2 |

|---|

Block Copolymer Synthesis with OMA

Block copolymers containing OMA segments can be synthesized with controlled molecular weight and composition using techniques like Atom Transfer Radical Polymerization (ATRP) acs.org. This method allows for the creation of well-defined block copolymers, including AB diblock and ABA triblock architectures acs.org.

For example, AB diblock copolymers of poly(tert-butyl methacrylate)-block-poly(this compound) (ptBMA-b-pOMA) have been synthesized with a molecular weight (Mn) of 52,000 g/mol and a polydispersity index (Mw/Mn) of 1.12 acs.org. Similarly, ABA triblock copolymers of pOMA-b-poly(tert-butyl acrylate)-b-pOMA have been prepared with an Mn of 75,900 g/mol and an Mw/Mn of 1.14 acs.org. The synthesis can be initiated from either a poly(tert-butyl (meth)acrylate) or a poly(octadecyl (meth)acrylate) macroinitiator acs.org. The subsequent deprotection of the tert-butyl groups can yield amphiphilic block copolymers with polar poly(methacrylic acid) or poly(acrylic acid) blocks acs.org.

Table 6: Examples of OMA-Containing Block Copolymers Synthesized by ATRP

| Copolymer Architecture | Composition | Mn ( g/mol ) | Mw/Mn |

|---|---|---|---|

| AB Diblock | ptBMA-b-pOMA | 52,000 | 1.12 acs.org |

| AB Diblock | ptBA-b-pOMA | 28,750 | 1.20 acs.org |

| ABA Triblock | pOMA-b-ptBA-b-pOMA | 75,900 | 1.14 acs.org |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | OMA / ODMA |

| Methyl Methacrylate | MMA |

| Butyl Methacrylate | BMA |

| Acrylic Acid | AA |

| Glycidyl Methacrylate | GMA |

| Styrene | Sty |

| Octadecyl Acrylate | ODA |

| tert-Butyl Methacrylate | tBMA |

| tert-Butyl Acrylate | tBA |

| n-Butyl Acrylate | nBA |

| Tetrahydrofuran | THF |

Poly(styrene-b-octadecyl methacrylate) Block Copolymers

The synthesis of block copolymers such as poly(styrene-b-octadecyl methacrylate) often involves controlled polymerization techniques to create well-defined polymer chains with low polydispersity. mdpi.com Methods like living anionic polymerization and atom transfer radical polymerization (ATRP) are commonly employed for creating block copolymers containing styrene and methacrylate blocks. dergipark.org.trharth-research-group.org

In a typical living anionic polymerization process for a similar block copolymer like poly(styrene-b-methyl methacrylate), styrene is first polymerized using an initiator such as sec-butyllithium. polymersource.ca Once the polystyrene block is formed, the living anionic chain ends are "capped," often with a compound like diphenyl ethylene (B1197577), before the second monomer (in this case, this compound) is introduced. polymersource.ca This sequential addition ensures the formation of a distinct block structure. epa.gov This methodology allows for precise control over the molecular weight and architecture of the resulting poly(styrene-b-octadecyl methacrylate) copolymer.

Alternatively, ATRP can be utilized, where a polystyrene chain with a terminal halogen atom acts as a macroinitiator for the polymerization of this compound. researchgate.net This process, catalyzed by a transition metal complex, also provides good control over the polymer structure. mdpi.com The combination of the rigid polystyrene block and the flexible, crystalline OMA block can lead to materials with interesting phase-separated morphologies and thermoplastic elastomeric properties.

Poly(methyl methacrylate-b-octadecyl methacrylate) Block Copolymers

The synthesis of poly(methyl methacrylate-b-octadecyl methacrylate) (PMMA-b-OMA) block copolymers follows similar controlled polymerization principles to achieve well-defined structures. cmu.edu Free-radical polymerization can be used to create copolymers of methyl methacrylate (MMA) and OMA. iosrjournals.org For instance, OMA and MMA can be polymerized in a solvent like toluene using an initiator such as a,a'-Azobisisobutyronitrile (AIBN) under a nitrogen atmosphere. iosrjournals.org By varying the molar ratio of the two monomers, the properties of the final copolymer can be systematically adjusted. iosrjournals.org

For more controlled architectures, living polymerization techniques are preferred. nih.gov In a sequential ATRP synthesis, a PMMA macroinitiator (PMMA-Br) can be synthesized first. researchgate.net This macroinitiator is then used to initiate the polymerization of OMA, leading to the formation of the PMMA-b-OMA diblock copolymer. researchgate.net The resulting copolymers combine the properties of both blocks: the glassy nature of PMMA and the waxy, hydrophobic characteristics imparted by the long alkyl side chain of the OMA block. These materials are of interest for applications such as viscosity index improvers and pour point depressants in lubricating oils. iosrjournals.org

Below is a representative table of monomer feed ratios used in the free-radical copolymerization of ODMA (OMA) and MMA.

| Sample | ODMA Mole Fraction in Feed | MMA Mole Fraction in Feed |

| PODMMA-1 | 0.7 | 0.3 |

| PODMMA-2 | 0.5 | 0.5 |

| PODMMA-3 | 0.3 | 0.7 |

| Data derived from a study on the synthesis of Poly (this compound-co-methylmethacrylate) (PODMMA) iosrjournals.org |

Determination of Monomer Reactivity Ratios in Copolymerization

Understanding the reactivity ratios of monomers is critical for predicting the composition and microstructure of a copolymer. ekb.eg These ratios, denoted as r1 and r2, describe the preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1), the other monomer (r < 1), or either monomer without preference (r ≈ 1). This knowledge allows for the tailored synthesis of random, alternating, or block-like copolymer structures. ekb.eg

Mayo-Lewis, Fineman-Ross, and Other Linear Methods

Linear methods are widely used to determine monomer reactivity ratios from experimental data, typically at low monomer conversion (less than 10%). researchgate.netnih.gov The Fineman-Ross and Mayo-Lewis intersection methods are two of the most common approaches. ekb.egnih.gov These methods rearrange the general copolymer composition equation into a linear form (y = mx + c). nih.gov

The Fineman-Ross method is represented by the following equation: G = H * r1 - r2 where G and H are functions of the monomer mole fractions in the feed (f1, f2) and the resulting copolymer (F1, F2). nih.gov

The Mayo-Lewis method involves plotting two lines representing the reactivity ratio equation for each experimental data point; the intersection of these lines provides the values for r1 and r2. ekb.eg Other linear methods, such as the Kelen-Tüdös method, have also been developed to improve accuracy and minimize data skewing that can occur with the Fineman-Ross approach. ekb.egmdpi.com

For a given copolymer system, such as this compound (M1) with a comonomer (M2), a series of polymerizations are carried out with varying initial monomer feed ratios. The composition of the resulting copolymer is then determined, and the data are plotted according to the chosen linear method to calculate the reactivity ratios.

The following table illustrates typical results obtained from Fineman-Ross and Kelen-Tüdös methods for a methacrylate copolymer system.

| Copolymer System | Method | r1 (EMA) | r2 (MAM) |

| EMA/MAM | Fineman-Ross | 0.205 | 0.239 |

| EMA/MAM | Kelen-Tüdös | 0.194 | 0.225 |

| EMA/MAM | Average | 0.197 | 0.230 |

| Data for the Ethyl Methacrylate (EMA) and Methacrylamide (MAM) system, demonstrating the application of linear methods. ekb.eg |

Crosslinking in OMA Copolymer Systems

Crosslinking transforms thermoplastic copolymers into thermoset materials, creating a three-dimensional polymer network that enhances mechanical strength, thermal stability, and solvent resistance. nih.gov In systems containing this compound, crosslinking can be achieved by incorporating a polyfunctional monomer, known as a crosslinking agent, during the copolymerization process. nih.govunt.edu

A crosslinking agent is a monomer that possesses two or more polymerizable groups. nih.gov During polymerization, these groups can become part of different growing polymer chains, effectively creating chemical bridges or crosslinks between them. nih.gov Examples of crosslinking agents used in methacrylate systems include ethylene glycol dimethacrylate (EGDMA) and tetraethylene glycol dimethacrylate (TEGDMA). nih.gov

In the context of an OMA copolymer, a small amount of a crosslinker can be added to the monomer feed along with OMA and a comonomer. The polymerization, often initiated by a free-radical initiator like AIBN, proceeds to form a crosslinked network. unt.edu The long, flexible octadecyl side chains of the OMA units become incorporated into this network structure.

Structure Property Relationships of Poly Octadecyl Methacrylate and Its Copolymers

Molecular Architecture and Its Influence on Macroscopic Properties

Comb-like vs. Brush-shaped Polymers

Poly(octadecyl methacrylate) is a classic example of a comb-like polymer. This architecture consists of a central polymer backbone with long, flexible side chains grafted at regular intervals, resembling the teeth of a comb. In contrast, brush-shaped polymers, also known as molecular brushes, feature a much higher density of side chains, forcing the backbone into a more extended and rigid conformation.

The distinction between these architectures significantly impacts the polymer's properties. Comb polymers, with their less crowded side chains, can exhibit a degree of flexibility in the backbone and are often semi-crystalline due to the ability of the octadecyl side chains to pack into ordered structures. acs.orgrsc.org Brush-shaped polymers, on the other hand, possess a more rigid and sterically hindered structure, which can influence their solution conformation and crystalline behavior. For instance, a study synthesizing PODMA brushes via a "grafting from" technique highlighted how the dense grafting of side chains leads to an almost completely stretched backbone on a mica surface. acs.org

The synthetic strategy employed plays a crucial role in determining the final architecture. Techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization allow for precise control over the polymer's structure, enabling the synthesis of well-defined comb and brush polymers. acs.orgacs.org This control is essential for tailoring the material's properties for specific applications.

Effect of Side-chain Length and Crystalline Packing

The long octadecyl side chains of PODMA are the primary drivers of its crystalline properties. researchgate.net These aliphatic side chains can self-assemble and crystallize into ordered lamellar structures, significantly influencing the polymer's thermal and mechanical behavior. The melting temperature (Tm) of these crystalline domains is a key characteristic of PODMA.

The packing of these side chains is typically in a hexagonal lattice. nih.gov The length and uniformity of the side chains are critical factors governing the degree of crystallinity and the melting temperature. Longer and more uniform side chains lead to more efficient packing and higher melting points. Copolymers incorporating other monomers can disrupt this crystalline packing. For example, the introduction of methyl acrylate (B77674) as a comonomer in poly(octadecyl-stat-methyl acrylate) copolymers was found to systematically influence the chain conformation and crystallization behavior. rsc.org

The presence of these crystalline domains within the amorphous polymer matrix results in a semi-crystalline material. This morphology imparts properties such as shape memory behavior and temperature responsiveness. The interplay between the crystalline side chains and the amorphous backbone is fundamental to the material's performance in various applications, including as pour point depressants and viscosity index improvers in lubricating oils. researchgate.netiosrjournals.org

Rheological Behavior and Viscoelastic Properties

The rheological, or flow, behavior of poly(this compound) is a critical aspect of its functionality, particularly in applications like lubricant additives. The viscosity and viscoelasticity of PODMA solutions are highly dependent on its molecular structure, concentration, and external conditions such as temperature and shear rate.

Viscosity and Gelation Point Studies

The viscosity of PODMA solutions is a key parameter, especially in its role as a viscosity index improver in lubricating oils. The polymer's ability to increase the viscosity of the oil, and to do so more effectively at higher temperatures, is a primary function. Studies have shown that the addition of PODMA can significantly increase the kinematic viscosity of base oils.

The gelation point, or the temperature at which the liquid begins to exhibit solid-like properties, is another important characteristic. PODMA, when used as a pour point depressant, functions by modifying the crystallization of wax in crude oil, thereby lowering the temperature at which the oil ceases to flow. Research has demonstrated that PODMA synthesized via RAFT polymerization can effectively reduce the gelation point of crude oil. acs.org For instance, one study found a reduction of 4.1°C at a concentration of 2000 ppm. acs.org

The table below summarizes the effect of PODMA concentration on the viscosity index of a lubricating oil, illustrating the direct relationship between the amount of polymer additive and the improvement in viscosity characteristics.

| Concentration of PODMA (wt%) | Viscosity Index (VI) |

|---|---|

| 0.25 | 110 |

| 0.50 | 118 |

| 1.00 | 125 |

| 2.00 | 135 |

| 3.00 | 142 |

Influence of Molecular Weight and Concentration on Rheology

The molecular weight and concentration of PODMA are paramount in dictating the rheological properties of its solutions. Generally, an increase in either of these parameters leads to a significant increase in viscosity. ijcce.ac.irlew.ro This is due to the greater extent of polymer chain entanglements and intermolecular interactions at higher molecular weights and concentrations. lew.ro

The relationship between molecular weight and viscosity is often described by the Mark-Houwink equation. For a given polymer-solvent system, a higher molecular weight results in a larger hydrodynamic volume of the polymer coil, leading to increased resistance to flow. The effect of molecular weight on the viscosity index of oil-polymer solutions is a clear indicator of this principle; higher molecular weight PODMA leads to a higher viscosity index. ijcce.ac.ir

Concentration also plays a crucial role. At low concentrations, polymer coils are relatively isolated. As the concentration increases, the coils begin to overlap and entangle, leading to a sharp increase in viscosity. This behavior is critical for the performance of PODMA as a viscosity modifier, where a small amount of the polymer is expected to produce a significant change in the fluid's properties. iosrjournals.org

The following table presents data on the effect of PODMA molecular weight on the kinematic viscosity and viscosity index in a base oil.

| Mn (g/mol) | Kinematic Viscosity at 40°C (cSt) | Kinematic Viscosity at 100°C (cSt) | Viscosity Index |

|---|---|---|---|

| 55,000 | 35.2 | 5.8 | 120 |

| 85,000 | 38.1 | 6.5 | 135 |

| 120,000 | 42.5 | 7.2 | 145 |

| 170,000 | 48.3 | 8.1 | 155 |

Shear Rate Dependence and Viscosity Reduction

Solutions of PODMA typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. ijcce.ac.ir This means that their viscosity decreases as the applied shear rate increases. At low shear rates, the polymer chains are randomly coiled and entangled, resulting in high viscosity. As the shear rate increases, the polymer chains tend to align themselves in the direction of flow, reducing intermolecular friction and thus decreasing the viscosity. stevenabbott.co.uk

This shear-thinning property is advantageous in many applications. For example, in a running engine, the lubricant is subjected to high shear rates, and a reduction in viscosity can lead to improved fuel efficiency. When the engine is at rest (low shear), the higher viscosity helps to maintain a protective oil film on the components.

The extent of shear thinning can be influenced by the polymer's molecular weight and architecture. Higher molecular weight polymers generally exhibit more pronounced shear thinning. The Cross model is often used to describe the relationship between viscosity and shear rate for such systems. stevenabbott.co.uk

The data below illustrates the shear rate dependence of a PODMA-oil solution compared to the base oil.

| Shear Rate (s⁻¹) | Viscosity of Base Oil (mPa·s) | Viscosity of PODMA Solution (mPa·s) |

|---|---|---|

| 10 | 150 | 380 |

| 100 | 150 | 250 |

| 1000 | 150 | 180 |

| 5000 | 150 | 160 |

| 9000 | 150 | 155 |

Thermal Transitions and Crystallization Behavior

The thermal properties of poly(this compound) (POMA) and its copolymers are significantly influenced by the long n-alkyl side chains, which are capable of crystallizing independently of the polymer backbone. This side-chain crystallinity imparts unique thermal and optical characteristics to these materials.

The most prominent thermal transition in POMA is the melting of its crystalline octadecyl side chains. This phenomenon is a first-order transition, characterized by a distinct endothermic peak in Differential Scanning Calorimetry (DSC) thermograms. The melting point (Tm) of the POMA homopolymer is attributed to the melting of these organized side-chain structures. While the glass transition temperature (Tg) of POMA is reported to be around -100 °C, the melting transition of the side chains is a more dominant feature. sigmaaldrich.com

The crystallization of the octadecyl side chains is a critical factor governing the polymer's properties. Upon cooling from the melt, these side chains organize into a crystalline lattice, leading to a semi-crystalline material. This process is reversible, and the melting and crystallization temperatures can be tailored by controlling the polymer's molecular architecture. The enthalpy of fusion (ΔHm) associated with this melting process is a measure of the degree of crystallinity of the side chains.

Table 1: Thermal Properties of Poly(this compound) Homopolymer

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | -100 °C |

Note: The values presented are representative and can be influenced by factors such as molecular weight and measurement conditions.

The thermal properties of POMA can be systematically modified by copolymerization with other monomers. The introduction of comonomer units into the polymer backbone disrupts the packing of the octadecyl side chains, thereby affecting both the melting temperature and the degree of crystallinity.

A similar trend is observed in copolymers of methyl methacrylate (B99206) (MMA) with other long-chain alkyl methacrylates. As the mole fraction of the long-chain alkyl methacrylate increases, the glass transition temperature of the copolymer generally decreases. researchgate.net This demonstrates that the copolymer's thermal behavior can be tuned by adjusting the ratio of the comonomers.

Table 2: Thermal Properties of Crosslinked Glycidyl (B131873) Methacrylate (GMA) and Octadecyl Acrylate (ODA) Copolymers

| Sample | GMA in feed (mol%) | ODA in feed (mol%) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) |

|---|---|---|---|---|

| C1 | 0 | 100 | -35 | 55 |

| C2 | 10 | 90 | -25 | 52 |

Data sourced from a study on octadecyl acrylate, a closely related long-chain alkyl monomer. tandfonline.com

The crystallization and melting of the octadecyl side chains can induce a reversible change in the optical properties of POMA-containing materials, leading to thermo-optical responsiveness. Below the melting temperature, the crystalline side-chain domains can scatter light, rendering the material opaque. Upon heating above the Tm, the side chains melt, and the material becomes transparent. This transition is reversible and can be exploited for applications such as smart windows and thermal sensors.

In a study of a similar system, a thermochromic phase-changing copolymer based on stearyl acrylate demonstrated a significant change in visible transmittance with temperature. The copolymer film switched from a highly transparent state (91.9% transmittance) at 20°C to an opaque state (3.6% transmittance) at 80°C. escholarship.org This behavior is due to the refractive index mismatch between the crystalline domains of the stearyl side chains and the amorphous polymer matrix at lower temperatures. escholarship.org

This phase change behavior also makes POMA a candidate for thermal energy storage applications. The latent heat absorbed and released during the melting and crystallization of the side chains can be utilized for storing and releasing thermal energy.

Table 3: Thermo-optical Properties of a Stearyl Acrylate-Based Copolymer Film

| Temperature (°C) | Visible Transmittance (%) |

|---|---|

| 20 | 91.9 |

Data from a study on a stearyl acrylate-based copolymer, illustrating the principle of thermo-optical switching in long-chain poly(alkyl acrylates). escholarship.org

Solution Properties and Self-Assembly of Poly(OMA)

The amphiphilic nature of POMA, arising from its hydrophobic octadecyl side chains and more polar methacrylate backbone, dictates its behavior in solution, leading to aggregation and self-assembly phenomena.

In copolymers containing this compound and a hydrophilic comonomer, such as acrylic acid, the aggregation behavior is strongly dependent on the solvent and the copolymer composition. In aqueous solutions, these copolymers are known as hydrophobically associating polymers. The hydrophobic octadecyl groups tend to associate to minimize contact with water, leading to the formation of aggregates. nih.gov The aggregation between such a copolymer and proteins like bovine serum albumin has been shown to be driven primarily by hydrophobic interactions. nih.gov

In organic solvents, the aggregation behavior is more complex. For example, copolymers of this compound and acrylic acid in a good solvent for the backbone, like tetrahydrofuran (B95107) (THF), can exist as unimolecular micelles or form larger aggregates depending on the balance of hydrophobic and hydrophilic units.

Table 4: Aggregation Behavior of Poly(acrylic acid-co-octadecyl methacrylate) in Aqueous Solution

| Property | Observation |

|---|---|

| Driving Force for Aggregation | Hydrophobic interactions between octadecyl side chains |

Based on findings from studies on P(AA-co-OMA) in aqueous environments. nih.gov

Block copolymers containing a POMA segment as the hydrophobic block and a hydrophilic block can self-assemble into well-defined micellar structures in selective solvents. In an aqueous environment, these amphiphilic block copolymers form micelles consisting of a core of insoluble POMA blocks and a corona of the soluble hydrophilic blocks.

For instance, a study on poly(styrene)-block-poly(acrylic acid) micelles in organic solvents showed that micelle size was dependent on the ratio of the two block copolymer segments. mit.edu Similarly, diblock copolymers of poly(ethyl ethylene (B1197577) phosphonate) and polystyrene, another amphiphilic system, have been shown to form spherical nanoparticles with a mean hydrodynamic diameter of around 97 nm in aqueous emulsion polymerization. acs.org

Table 5: Characteristics of Block Copolymer Micelles

| Parameter | Description | Typical Range for Block Copolymers |

|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | 10-4 - 10-7 M |

| Micelle Size (Hydrodynamic Diameter) | The effective diameter of the micelle in solution. | < 200 nm |

General characteristics of block copolymer micelles, applicable to systems containing a POMA block. researchgate.net

pH- and Temperature-Responsive Self-Assembly

The incorporation of both pH-sensitive and temperature-sensitive monomers into copolymers containing this compound (ODMA) gives rise to materials with dual-stimuli-responsive self-assembly behavior. A notable example of such a system is the terpolymer synthesized from N-isopropylacrylamide (NIPAAm), methacrylic acid (MAA), and octadecyl acrylate (ODA), a monomer structurally similar to ODMA. This combination of monomers imparts the ability to respond to changes in both the surrounding pH and temperature, leading to controlled and reversible self-assembly in aqueous solutions.

The self-assembly of these terpolymers is a complex interplay of intermolecular and intramolecular forces. The hydrophobic octadecyl chains of the ODMA units act as the core-forming block of micelles, driving the initial aggregation in an aqueous environment to minimize contact with water molecules. The NIPAAm and MAA units typically form the corona of the micelles, interacting with the surrounding solvent.

The pH-responsiveness is primarily governed by the methacrylic acid units. At low pH, the carboxylic acid groups of MAA are protonated (-COOH), making them less hydrophilic and promoting aggregation. As the pH increases above the pKa of the carboxylic acid groups, they become deprotonated (-COO⁻), leading to electrostatic repulsion between the polymer chains. This repulsion can cause the micelles to swell or even disassemble, depending on the copolymer composition and concentration. The phase transition pH is a critical parameter in these systems and is influenced by the molar ratio of the monomers within the terpolymer.

The temperature-responsiveness is conferred by the N-isopropylacrylamide units. PNIPAAm is well-known for its lower critical solution temperature (LCST) in water, which is typically around 32°C. Below the LCST, the PNIPAAm chains are hydrated and hydrophilic. As the temperature is raised above the LCST, the polymer undergoes a conformational change, becoming dehydrated and hydrophobic. In the context of the terpolymer micelles, this transition of the PNIPAAm in the corona leads to a collapse of the hydrophilic shell, resulting in aggregation or a change in the micellar structure. The precise LCST of the copolymer can be tuned by altering the monomer composition.

The interplay between these two stimuli allows for fine-tuning of the self-assembly process. For instance, at a pH below the pKa of the MAA units, the polymer is more prone to aggregation upon heating above the LCST. Conversely, at a pH where the MAA units are ionized, a higher temperature may be required to induce aggregation due to the electrostatic repulsion that counteracts the hydrophobic collapse of the PNIPAAm chains.

Detailed research into terpolymers of N-isopropylacrylamide, methacrylic acid, and octadecyl acrylate has provided insights into their phase behavior. The critical micelle concentration (CMC), which is the concentration at which micelles begin to form, is influenced by the content of methacrylic acid. An increase in the MAA content leads to a higher CMC, indicating that a higher concentration of the polymer is required to initiate self-assembly, likely due to the increased hydrophilicity and charge repulsion of the deprotonated MAA units.

The following table summarizes the key responsive behaviors of these terpolymers based on their constituent monomers:

| Monomer Component | Stimulus | Responsive Behavior | Effect on Self-Assembly |

| This compound (ODMA) | - | Hydrophobic | Forms the core of the micelles. |

| Methacrylic Acid (MAA) | pH | Protonated at low pH (less hydrophilic), deprotonated at high pH (more hydrophilic and charged). | Influences micelle stability and swelling; deprotonation can lead to micelle disassembly. |

| N-isopropylacrylamide (NIPAAm) | Temperature | Hydrophilic below LCST, hydrophobic above LCST. | Causes collapse of the micelle corona and aggregation upon heating above the LCST. |

This dual-responsive nature makes these copolymers promising candidates for advanced applications where controlled aggregation and disaggregation are required in response to specific environmental cues.

Advanced Characterization Techniques for Poly Octadecyl Methacrylate and Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in confirming the synthesis and determining the structural characteristics of PODMA.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and confirming the polymerization of octadecyl methacrylate (B99206) (ODMA). The transformation from monomer to polymer is clearly indicated by the disappearance of the C=C stretching vibration band, which is present in the monomer spectrum.

Key FT-IR Spectral Features of Octadecyl Methacrylate (ODMA) Monomer:

| Wavenumber (cm⁻¹) | Assignment |

| 2852-2922 | C-H stretching vibration of the alkyl chain |

| 1728 | Ester carbonyl (>C=O) stretching vibration |

| 1640 | C=C stretching vibration of the vinyl group |

| 1163-1321 | C-O stretching of the ester group |

Key FT-IR Spectral Features of Poly(this compound) (PODMA):

| Wavenumber (cm⁻¹) | Assignment |

| 2850-2920 | C-H stretching vibration of the alkyl chain. iosrjournals.org |

| 1726-1730 | Ester carbonyl (>C=O) stretching vibration. iosrjournals.org |

| 1151-1269 | C-O stretching of the ester group. iosrjournals.org |

The absence of the characteristic C=C stretching vibration at approximately 1640 cm⁻¹ in the polymer spectrum confirms the successful polymerization of the ODMA monomer. iosrjournals.org

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the polymer structure, confirming the successful polymerization and allowing for microstructural analysis.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of PODMA shows characteristic signals corresponding to the different protons in the polymer chain. iosrjournals.org

| Chemical Shift (δ, ppm) | Assignment |

| 0.9 | Broad singlet from the terminal methyl (-CH₃) group of the octadecyl chain. iosrjournals.org |

| 1.26 | Broad singlet corresponding to the methylene protons (-(CH₂)n-) of the long alkyl side chain. iosrjournals.org |

| 3.6 | Broad singlet from the protons of the methyl group attached to the polymer backbone (C-CH₃). iosrjournals.org |

| 4.4 | Broad singlet from the protons of the methylene group adjacent to the ester oxygen (-OCH₂-). iosrjournals.org |

The disappearance of vinyl proton signals, which would typically appear between 5.5 and 6.5 ppm in the monomer, further confirms the polymerization process. researchgate.net

¹³C NMR Spectroscopy:

While detailed ¹³C NMR data for PODMA is less commonly reported in introductory literature, it is a valuable technique for in-depth structural analysis, including tacticity determination of the polymer chain.

UV-Visible and NIR spectroscopy are utilized to investigate the optical properties of materials. For polymers like poly(methyl methacrylate) (PMMA), a related polymer, UV-Vis spectroscopy can be used to study the effects of irradiation, which can induce the formation of color centers and cause shifts in the absorption band edge. arxiv.org While specific UV-Vis and NIR data for unmodified PODMA is not extensively detailed in the provided context, these techniques are valuable for studying modified versions or the effects of degradation on the polymer.

Chromatographic and Molecular Weight Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical properties.